Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 105292-63-5
VCID: VC4998022
InChI: InChI=1S/C9H16N2O3S.ClH/c1-6-11-7(5-15-6)9(13)10-4-3-8(12)14-2;/h6-7,11H,3-5H2,1-2H3,(H,10,13);1H
SMILES: CC1NC(CS1)C(=O)NCCC(=O)OC.Cl
Molecular Formula: C9H17ClN2O3S
Molecular Weight: 268.76

Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride

CAS No.: 105292-63-5

Cat. No.: VC4998022

Molecular Formula: C9H17ClN2O3S

Molecular Weight: 268.76

* For research use only. Not for human or veterinary use.

Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride - 105292-63-5

Specification

CAS No. 105292-63-5
Molecular Formula C9H17ClN2O3S
Molecular Weight 268.76
IUPAC Name methyl 3-[(2-methyl-1,3-thiazolidine-4-carbonyl)amino]propanoate;hydrochloride
Standard InChI InChI=1S/C9H16N2O3S.ClH/c1-6-11-7(5-15-6)9(13)10-4-3-8(12)14-2;/h6-7,11H,3-5H2,1-2H3,(H,10,13);1H
Standard InChI Key SQUCXZAEZLECAB-UHFFFAOYSA-N
SMILES CC1NC(CS1)C(=O)NCCC(=O)OC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula is C₉H₁₇ClN₂O₃S, with a molecular weight of 268.76 g/mol. Its IUPAC name reflects the integration of a 2-methyl-thiazolidine ring linked via a formamido group to a methyl propanoate moiety, terminated by a hydrochloride salt. Key structural features include:

  • A thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen).

  • A formamido bridge connecting the thiazolidine to the propanoate chain.

  • A methyl ester group at the terminal position.

The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in potential therapeutic applications.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number105292-63-5
Molecular FormulaC₉H₁₇ClN₂O₃S
Molecular Weight268.76 g/mol
SolubilityPolar solvents (e.g., water, DMSO)
StabilitypH-sensitive; degrades under extreme acidic/basic conditions

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis of Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride involves multi-step reactions:

  • Thiazolidine Ring Formation: Cyclization of cysteine derivatives with aldehydes or ketones under acidic or basic conditions.

  • Formamido Group Attachment: Coupling the thiazolidine intermediate with a propanoate precursor using carbodiimide-based reagents.

  • Esterification and Salt Formation: Methyl esterification followed by hydrochloride salt precipitation.

Critical parameters include:

  • Temperature Control: Reflux conditions (80–120°C) to drive cyclization.

  • Catalysts: Use of Lewis acids (e.g., ZnCl₂) or organic bases (e.g., triethylamine) to accelerate coupling reactions.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) to improve intermediate solubility.

Table 2: Representative Reaction Conditions

StepConditionsYield (%)
Thiazolidine Formation100°C, HCl (aq.), 6 hrs65–70
Formamido CouplingRT, EDC/HOBt, DMF, 12 hrs50–55
EsterificationMeOH, H₂SO₄, reflux, 4 hrs85–90

Mechanistic Hypotheses and Biological Interactions

Proposed Mechanisms of Action

While the compound’s biological mechanism remains unconfirmed, thiazolidine derivatives are known to:

  • Inhibit Enzymatic Activity: Bind to active sites of proteases or oxidoreductases via sulfur-nitrogen interactions.

  • Modulate Immune Responses: Interfere with cytokine signaling pathways (e.g., NF-κB) to reduce inflammation.

  • Disrupt Microbial Membranes: Amphiphilic properties enable penetration of bacterial cell walls.

Molecular dynamics simulations of analogous compounds suggest that the thiazolidine ring’s conformational flexibility allows for adaptive binding to diverse targets . For instance, similar structures have shown affinity for viral proteases (e.g., SARS-CoV-2 3CLpro) , though direct evidence for this compound is lacking.

Comparative Analysis: Methyl vs. Ethyl Derivatives

Solubility and Bioavailability

  • Methyl Ester: Higher aqueous solubility due to reduced hydrophobicity.

  • Ethyl Ester: Slower metabolic hydrolysis, prolonging half-life but limiting rapid absorption.

Synthetic Accessibility

  • Methyl derivatives require milder esterification conditions (e.g., methanol vs. ethanol), reducing side reactions.

Research Gaps and Future Directions

Priority Investigations

  • Structural Elucidation: X-ray crystallography or NMR to resolve 3D conformation.

  • In Vitro Assays: Antibacterial, antifungal, and antiviral screens using standardized protocols.

  • Toxicological Profiling: Acute and chronic toxicity studies in model organisms.

Computational Opportunities

  • Molecular Docking: Virtual screening against targets like ACE2 or viral proteases .

  • QSAR Modeling: Correlate substituent effects with bioactivity to guide derivative design.

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